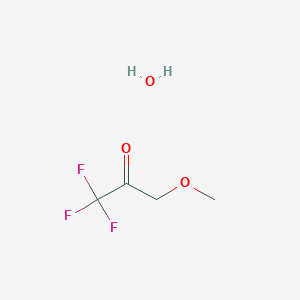
1,1,1-Trifluoro-3-methoxy-propan-2-one monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-3-methoxy-propan-2-one monohydrate is a fluorinated organic compound with the molecular formula C4H5F3O2·H2O It is characterized by the presence of trifluoromethyl and methoxy groups attached to a propanone backbone
准备方法
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-methoxy-propan-2-one can be synthesized through the reaction of 3-methoxypropan-2-one with trifluoromethylating agents under controlled conditions. The reaction typically involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of 1,1,1-Trifluoro-3-methoxy-propan-2-one monohydrate involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
1,1,1-Trifluoro-3-methoxy-propan-2-one monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,1,1-Trifluoro-3-methoxy-propan-2-one monohydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 1,1,1-Trifluoro-3-methoxy-propan-2-one monohydrate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can engage in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects .
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-2-methoxyethoxy-methoxy ethane: Similar in structure but with an additional ethoxy group.
1,1,1-Trifluoro-3-methylbutan-2-one: Similar backbone but with a methyl group instead of a methoxy group.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a bromine atom and a hydroxyl group instead of a methoxy group
属性
分子式 |
C4H7F3O3 |
|---|---|
分子量 |
160.09 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-3-methoxypropan-2-one;hydrate |
InChI |
InChI=1S/C4H5F3O2.H2O/c1-9-2-3(8)4(5,6)7;/h2H2,1H3;1H2 |
InChI 键 |
GNPCWTRCLLGDJX-UHFFFAOYSA-N |
规范 SMILES |
COCC(=O)C(F)(F)F.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


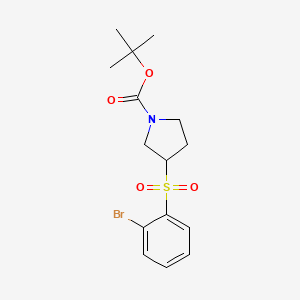
![[1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12445886.png)
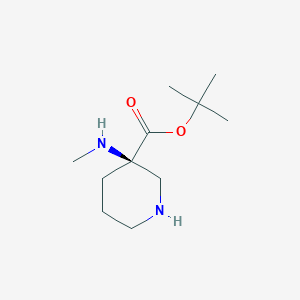
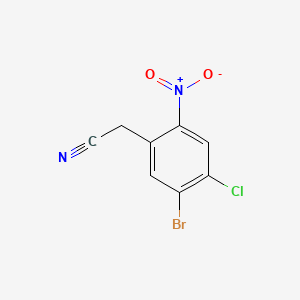
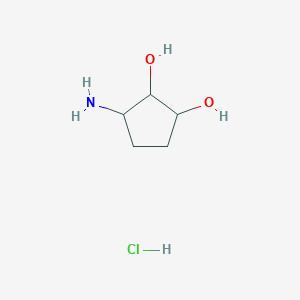

![(5E)-5-[(4-isopropoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12445910.png)
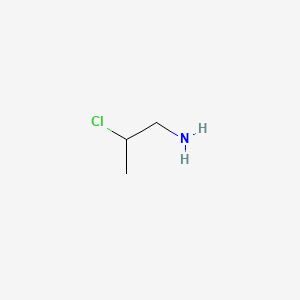
![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B12445931.png)
![4-Chloro-3-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B12445934.png)
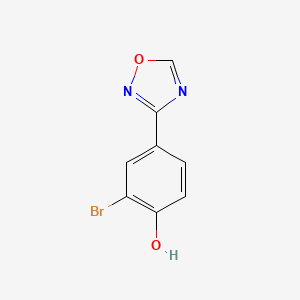

![4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N-phenylbenzamide](/img/structure/B12445945.png)

